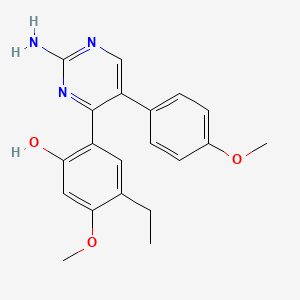

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Description

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 2 and a 4-methoxyphenyl group at position 5. The phenol moiety at position 4 of the pyrimidine is further substituted with an ethyl group and a methoxy group at positions 4 and 5, respectively (Figure 1). This structure confers unique physicochemical properties, including a molecular weight of approximately 400–431 g/mol (estimated based on analogs) and a moderate LogP (~4.7), suggesting balanced lipophilicity for membrane permeability .

The compound’s synthetic pathway likely involves multi-step reactions common to pyrimidine derivatives, such as condensation of substituted benzaldehydes with amidines or via Suzuki coupling for aryl group introduction .

Properties

IUPAC Name |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-4-12-9-15(17(24)10-18(12)26-3)19-16(11-22-20(21)23-19)13-5-7-14(25-2)8-6-13/h5-11,24H,4H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZGYFJEAWMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Substitution Reactions: The introduction of the amino and methoxy groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the pyrimidine intermediate with an amine under basic conditions.

Coupling Reactions: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced phenol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs to 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol exhibit promising anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating effective concentrations for therapeutic use .

Antioxidant Activity

The antioxidant properties of this compound have been investigated using various assays, including the DPPH radical scavenging method. The results indicated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression. For instance, it has shown potential in inhibiting acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, including condensation reactions involving pyrimidine derivatives and phenolic compounds. This synthetic pathway not only highlights the versatility of the compound but also emphasizes its role as a building block for more complex molecular architectures used in drug discovery .

Data Table: Summary of Biological Activities

| Activity Type | Methodology Used | Findings |

|---|---|---|

| Anticancer | Cell viability assays | Selective cytotoxicity observed |

| Antioxidant | DPPH radical scavenging | Strong radical scavenging ability |

| Enzyme Inhibition | Enzyme activity assays | Inhibition of acetylcholinesterase |

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit key enzymes involved in microbial growth, leading to antimicrobial effects.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrimidine ring, phenol moiety, and aryl groups. These modifications influence molecular weight, polarity, and binding interactions.

Key Observations :

- The target compound’s dual methoxy groups (phenol and aryl) may improve water solubility compared to bromine or indole-containing analogs .

Antiviral Activity (hACE2-S Binding):

- The target compound’s 4-methoxyphenyl group may similarly engage in π-π stacking with viral spike proteins, but its larger ethyl group could reduce binding efficiency compared to smaller substituents.

Anticancer Activity (Tubulin Inhibition):

- Compound 97 showed potent tubulin polymerization inhibition (IC₅₀ = 0.79 μM) and antiproliferative activity (IC₅₀ = 16–62 nM against tumor cells) .

Antitumor Activity (HEPG2 Cell Line):

- Compound 30 derivatives exhibited IC₅₀ values of 17.4–23.6 µg/ml against liver cancer cells . The target compound’s methoxy and ethyl groups may enhance cellular uptake but require empirical validation.

Biological Activity

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrimidine ring substituted with amino and methoxy groups, which are crucial for its biological activity. The presence of these functional groups contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting their normal function. This interaction can lead to alterations in cellular signaling pathways, which may result in therapeutic effects against diseases such as cancer and inflammatory disorders .

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to induce the expression of proteins with antioxidant capabilities through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This mechanism is crucial for protecting cells from oxidative stress and inflammation .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits potent inhibitory effects on bacterial DNA gyrase, which is essential for bacterial DNA replication. This activity positions it as a potential candidate for developing new antibacterial agents .

Cytotoxicity

Cytotoxicity assays reveal that this compound selectively targets cancer cells while sparing normal cells. For instance, it has shown high selectivity in inhibiting T-lymphoblastic cell lines with low cytotoxic effects on non-cancerous cells . This selectivity is advantageous for therapeutic applications, minimizing side effects commonly associated with cancer treatments.

Research Findings

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of the compound against Escherichia coli and Staphylococcus aureus, revealing that it outperformed traditional antibiotics like ampicillin in terms of potency and effectiveness .

- Cytotoxic Selectivity : In a comparative analysis involving various cancer cell lines, the compound exhibited a CC50 value significantly lower than that observed in non-cancerous cells, highlighting its potential for targeted cancer therapy .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing this compound?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or Suzuki couplings, to assemble the pyrimidine core and aromatic substituents. For example, outlines the synthesis of structurally analogous pyrimidine derivatives using thiol-aryl reactions under reflux conditions (yields: 72–96%) . Post-synthesis, characterization employs:

- Melting Point Analysis : To assess purity (e.g., analogs in show melting points ranging from 200–250°C) .

- Spectroscopy : 1H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ ~3.8 ppm) and HRMS for molecular ion confirmation .

- Elemental Analysis : To validate C, H, N content (e.g., deviations <0.4% indicate high purity) .

Basic: How do researchers confirm structural integrity using spectroscopic data?

Methodological Answer:

Structural validation relies on:

- 1H NMR : Key signals include the pyrimidine NH2 group (δ 5.5–6.5 ppm, broad singlet) and methoxy/ethyl substituents (e.g., CH3 of methoxy at δ ~3.8 ppm, ethyl CH2 at δ 1.2–1.4 ppm) .

- 13C NMR : Aromatic carbons (δ 110–160 ppm), pyrimidine C4 (δ ~160 ppm), and quaternary carbons (δ ~100 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+ m/z calculated vs. observed with <2 ppm error) .

Discrepancies in splitting patterns or unexpected peaks may indicate impurities, necessitating column chromatography or recrystallization .

Advanced: What mechanistic insights exist regarding its inhibition of tubulin polymerization?

Methodological Answer:

highlights structurally similar diarylpyrimidines as tubulin inhibitors. Researchers use:

- In Vitro Tubulin Polymerization Assays : Measure IC50 values (e.g., 0.79 μM for analog 97 vs. 2.68 μM for colchicine) .

- Cell Cycle Analysis : Flow cytometry to confirm G2/M phase arrest (e.g., >50% arrest at 100 nM concentrations) .

- Molecular Docking : Pyrimidine rings may occupy the colchicine-binding site, disrupting α/β-tubulin dimerization. X-ray crystallography (using SHELX programs, ) can validate binding modes .

Advanced: How can computational modeling predict its antiviral potential?

Methodological Answer:

demonstrates in silico strategies for pyrimidine derivatives:

- Molecular Dynamics (MD) Simulations : Assess binding to viral targets (e.g., SARS-CoV-2 spike protein S1/S2 domains) with binding energies <−8 kcal/mol .

- Docking Software (AutoDock/Vina) : Identify key interactions (e.g., hydrogen bonds with ACE2 residues or hydrophobic contacts with viral glycoproteins) .

- ADMET Prediction : Use SwissADME to evaluate bioavailability and toxicity risks (e.g., logP <5, no PAINS alerts) . Experimental validation via plaque reduction neutralization tests (PRNT) is critical to confirm computational findings.

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Contradictions (e.g., varying IC50 values across cell lines) require:

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., MTT assays, 72-hour incubation) .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate SAR trends .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., vs. 16) to identify confounding factors (e.g., solvent choice, cell line variability) .

Advanced: What role does X-ray crystallography play in studying its protein interactions?

Methodological Answer:

X-ray crystallography (via SHELX, ) resolves binding modes:

- Crystal Structure Determination : Analyze dihedral angles (e.g., pyrimidine ring vs. aryl planes at 12–86°) and hydrogen bonds (e.g., N–H⋯N interactions) .

- Electron Density Maps : Confirm ligand orientation in active sites (e.g., tubulin or viral protein pockets) .

- Twinned Data Refinement : Use SHELXL for high-resolution structures (R-factor <0.05) to resolve ambiguities in electron density .

Methodological: How can reaction conditions be optimized for higher yields?

Methodological Answer:

suggests:

- Catalyst Screening : Pd(PPh3)4 for Suzuki couplings (e.g., 83–96% yields) .

- Temperature Control : Reflux in THF at 65°C for 12–24 hours .

- Workup Strategies : Acid precipitation (e.g., HCl) to isolate products, followed by silica gel chromatography (hexane/EtOAc gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.